molecular formula C11H8Cl2N2O3 B1398548 Ethyl 3-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-5-carboxylate CAS No. 1053656-34-0

Ethyl 3-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-5-carboxylate

Cat. No.: B1398548
CAS No.: 1053656-34-0
M. Wt: 287.1 g/mol
InChI Key: YSZRWQDAUWLLJD-UHFFFAOYSA-N
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Description

Ethyl 3-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-5-carboxylate is a chemical compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3,4-dichlorophenyl group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dichlorobenzohydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Substitution: Products with various substituents on the phenyl ring.

    Reduction: Reduced oxadiazole derivatives.

    Hydrolysis: 3-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-5-carboxylic acid.

Scientific Research Applications

Ethyl 3-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Material Science: Used in the development of new materials with specific electronic properties.

    Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of Ethyl 3-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole: Similar structure but with an indole group instead of an ethyl ester.

    2-[2-(2,6-Dichlorophenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)one: Another dichlorophenyl derivative with different biological activities.

Uniqueness

Ethyl 3-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethyl ester group and dichlorophenyl moiety make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 3-(3,4-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O3/c1-2-17-11(16)10-14-9(15-18-10)6-3-4-7(12)8(13)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZRWQDAUWLLJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201187887
Record name Ethyl 3-(3,4-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201187887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053656-34-0
Record name Ethyl 3-(3,4-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053656-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(3,4-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201187887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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